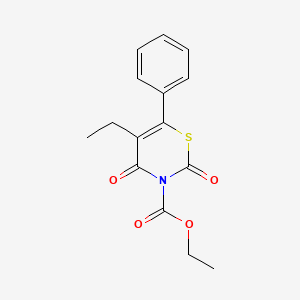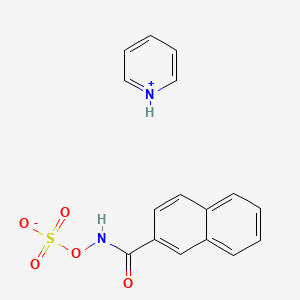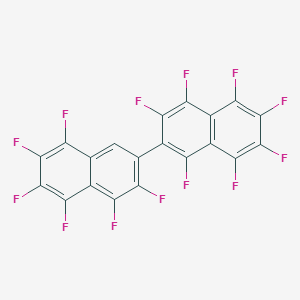
1,3,3',4,4',5,5',6,6',7,7',8,8'-Tridecafluoro-2,2'-binaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms attached to a binaphthalene core. This compound is of interest due to its unique chemical properties, which include high thermal stability, resistance to oxidation, and hydrophobicity. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene typically involves the fluorination of binaphthalene derivatives. One common method is the direct fluorination of 2,2’-binaphthalene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as electrochemical fluorination (ECF) or the use of perfluorinated reagents. These methods allow for the efficient and large-scale production of highly fluorinated compounds with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound is generally resistant to oxidation due to the electron-withdrawing nature of fluorine atoms. it can undergo reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex fluorinated aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under controlled conditions.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield partially fluorinated binaphthalene derivatives, while coupling reactions can produce extended fluorinated aromatic systems.
Applications De Recherche Scientifique
1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced fluorinated materials, including polymers and liquid crystals.
Biology: Its hydrophobic nature makes it useful in the study of membrane proteins and lipid bilayers.
Medicine: The compound’s stability and resistance to metabolic degradation make it a candidate for drug delivery systems and imaging agents.
Industry: It is employed in the production of high-performance coatings, lubricants, and electronic materials due to its thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which 1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene exerts its effects is primarily related to its fluorine content. The electron-withdrawing nature of fluorine atoms influences the compound’s reactivity and interactions with other molecules. In biological systems, its hydrophobicity allows it to interact with lipid membranes, potentially affecting membrane fluidity and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-1-octanethiol
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
Uniqueness
Compared to other similar compounds, 1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene stands out due to its binaphthalene core, which provides a rigid and planar structure. This structural feature, combined with extensive fluorination, imparts unique properties such as high thermal stability and resistance to chemical degradation, making it particularly valuable in applications requiring robust and durable materials.
Propriétés
Numéro CAS |
73501-13-0 |
|---|---|
Formule moléculaire |
C20HF13 |
Poids moléculaire |
488.2 g/mol |
Nom IUPAC |
1,2,3,4,5,6,8-heptafluoro-7-(3,4,5,6,7,8-hexafluoronaphthalen-2-yl)naphthalene |
InChI |
InChI=1S/C20HF13/c21-8-2(1-3-5(11(8)24)13(26)18(31)17(30)9(3)22)4-10(23)6-7(14(27)12(4)25)16(29)20(33)19(32)15(6)28/h1H |
Clé InChI |
YADWBDQKVDARTK-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1C3=C(C4=C(C(=C3F)F)C(=C(C(=C4F)F)F)F)F)F)F)C(=C(C(=C2F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)

![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)

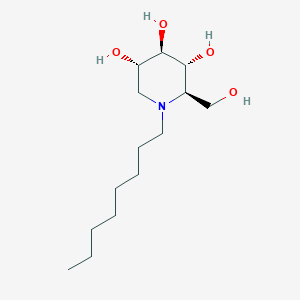
![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)
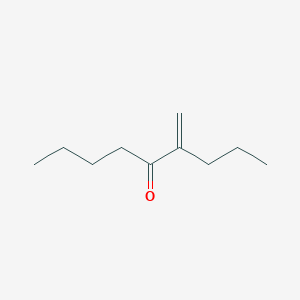
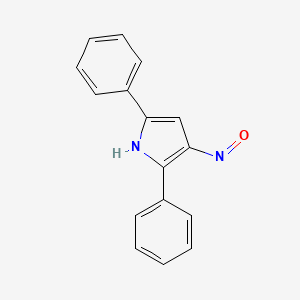
![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)

